2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate
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Overview
Description
2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate is a complex organic compound with a variety of potential applications in scientific research. This compound features a benzoate ester functional group, an ethoxy group, and an imino linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxy-4-formylphenyl benzoate with 2-[(3-methylphenyl)amino]acetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets. The compound’s imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoate ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-[(E)-({4-[(4-nitrobenzoyl)amino]benzoyl}hydrazono)methyl]phenyl benzoate: Similar structure but with different substituents, leading to varied chemical properties and applications.
Ethyl benzoate: A simpler ester with fewer functional groups, used primarily as a flavoring agent and in organic synthesis.
Properties
Molecular Formula |
C25H25N3O4 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H25N3O4/c1-3-31-23-15-19(12-13-22(23)32-25(30)20-9-5-4-6-10-20)16-27-28-24(29)17-26-21-11-7-8-18(2)14-21/h4-16,26H,3,17H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
ADDTWEXIYFUECG-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC(=C2)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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